![molecular formula C12H16O3 B12573737 (2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane CAS No. 195257-62-6](/img/structure/B12573737.png)
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane est un composé chimique de formule moléculaire C12H16O3. Il s'agit d'un époxyde, qui est un éther cyclique à trois chaînons. Les époxydes sont connus pour leur grande réactivité en raison de la tension du cycle dans le cycle à trois chaînons. Ce composé est intéressant dans divers domaines de la chimie et de l'industrie en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane implique généralement la réaction d'un alcène avec un acide peroxycarboxylique, tel que l'acide méta-chloroperbenzoïque (MCPBA). La réaction se déroule par un mécanisme concerté où l'atome d'oxygène électrophile de l'acide peroxycarboxylique réagit avec la double liaison carbone-carbone nucléophile de l'alcène, formant le cycle époxyde .
Méthodes de production industrielle
À l'échelle industrielle, les époxydes comme le (2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane peuvent être produits par oxydation catalytique de l'éthylène par l'air. Cette méthode est efficace et largement utilisée pour la production de divers époxydes .
Analyse Des Réactions Chimiques
Types de réactions
(2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane subit plusieurs types de réactions chimiques, notamment :
Réactions d'ouverture de cycle : Ces réactions sont courantes pour les époxydes en raison de la tension du cycle. Elles peuvent être catalysées par des acides, des bases ou des nucléophiles.
Réactions de substitution : Le cycle époxyde peut être ouvert par des nucléophiles, conduisant à des produits de substitution.
Réactions de réduction : Les époxydes peuvent être réduits en alcools en utilisant des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4).
Réactifs et conditions courants
Ouverture de cycle catalysée par un acide : Utilise généralement des acides comme l'acide chlorhydrique (HCl) ou l'acide sulfurique (H2SO4).
Ouverture de cycle catalysée par une base : Utilise des bases comme l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH).
Ouverture de cycle nucléophile : Implique des nucléophiles tels que des amines, des alcools ou des thiols.
Principaux produits formés
Esters β-hydroxypropyliques : Formés à partir de la réaction de l'époxyde avec des acides carboxyliques.
Alcools : Formés à partir de la réduction du cycle époxyde.
Applications de la recherche scientifique
(2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Investigé pour ses applications thérapeutiques potentielles, y compris comme précurseur pour la synthèse de médicaments.
Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du (2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane implique la réaction d'ouverture de cycle, qui est généralement catalysée par des acides, des bases ou des nucléophiles. La réaction se déroule par une attaque nucléophile sur les atomes de carbone électrophile du cycle époxyde, conduisant à la formation d'un produit plus stable. Les cibles moléculaires et les voies impliquées dépendent des conditions réactionnelles spécifiques et de la nature du nucléophile ou du catalyseur utilisé .
Applications De Recherche Scientifique
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane involves the ring-opening reaction, which is typically catalyzed by acids, bases, or nucleophiles. The reaction proceeds through a nucleophilic attack on the electrophilic carbon atoms of the epoxide ring, leading to the formation of a more stable product. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Comparaison Avec Des Composés Similaires
Composés similaires
Oxyde d'éthylène : Un époxyde plus simple de formule C2H4O, utilisé largement dans la production d'éthylène glycol et d'autres produits chimiques.
Oxyde de propylène : Un autre époxyde courant de formule C3H6O, utilisé dans la production de polyéther polyols et d'autres produits chimiques industriels.
Unicité
(2R)-2-{2-[(4-méthoxyphényl)méthoxy]éthyl}oxirane est unique en raison de sa structure spécifique, qui comprend un groupe méthoxyphényle.
Propriétés
Numéro CAS |
195257-62-6 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2R)-2-[2-[(4-methoxyphenyl)methoxy]ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-4-2-10(3-5-11)8-14-7-6-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 |
Clé InChI |
ZOTQIPMMMCLNGW-GFCCVEGCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COCC[C@@H]2CO2 |
SMILES canonique |
COC1=CC=C(C=C1)COCCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
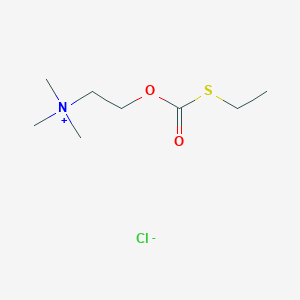


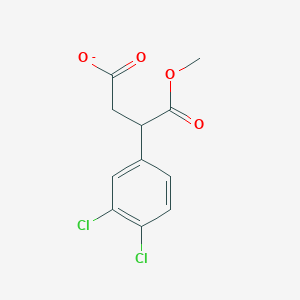
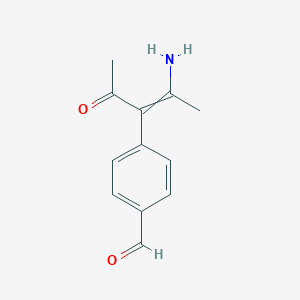
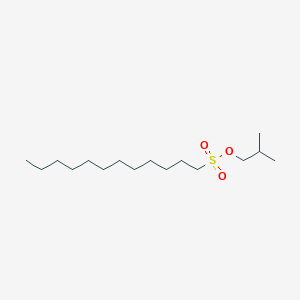

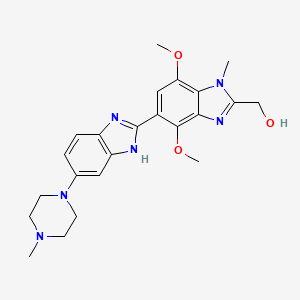
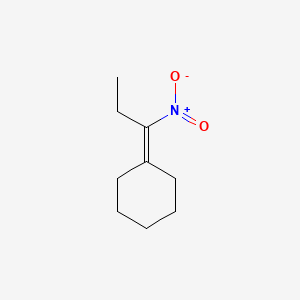


![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
